

Ph-4PACz: A Comprehensive Technical Guide for Advanced Photovoltaic Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical compound **Ph-4PACz**, formally known as (4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid. **Ph-4PACz** is a self-assembling monolayer (SAM) material that has garnered significant attention as a highly efficient hole transport layer (HTL) in inverted perovskite solar cells (PSCs). Its unique molecular design, featuring a bulky 3,6-diphenyl-9H-carbazole core and a phosphonic acid anchoring group, facilitates the formation of a robust and uniform monolayer at the electrode interface. This guide details the chemical structure, synthesis, and key physicochemical properties of **Ph-4PACz**. Furthermore, it elucidates its mechanism of action in enhancing the performance and stability of perovskite solar cells through optimized charge extraction and transport. Detailed experimental protocols for its synthesis and device fabrication are provided, alongside a summary of its performance metrics in tabular format for comparative analysis.

Chemical Structure and Physicochemical Properties

Ph-4PACz is an organic compound with the chemical formula C₂₈H₂₆NO₃P and a molecular weight of 455.48 g/mol [1]. Its structure is characterized by a central 9H-carbazole ring substituted with two phenyl groups at the 3 and 6 positions. A butylphosphonic acid chain is attached to the nitrogen atom of the carbazole ring. This phosphonic acid group serves as an effective anchor to metal oxide surfaces, such as indium tin oxide (ITO), which is commonly used as the transparent conductive electrode in solar cells. The bulky diphenyl-carbazole head



group promotes the formation of a uniform self-assembled monolayer, preventing molecular aggregation and ensuring efficient charge transport.

Table 1: Physicochemical Properties of Ph-4PACz

| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | (4-(3,6-Diphenyl-9H-carbazol- 9-yl)butyl)phosphonic acid | [1] |
| CAS Number | 2814500-04-2 | [1] |
| Molecular Formula | C28H26NO3P | [1] |
| Molecular Weight | 455.48 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Dipole Moment | 2.32 D | [1] |
| HOMO Level | Deepened compared to Me- 4PACz | [2] |
| Fermi Level | Deepened compared to Me- 4PACz | [2] |

Synthesis of Ph-4PACz

The synthesis of **Ph-4PACz** is a multi-step process that can be logically divided into two key stages: the synthesis of the 3,6-diphenyl-9H-carbazole core and the subsequent attachment of the butylphosphonic acid side chain.

Synthesis of 3,6-Diphenyl-9H-carbazole

The core structure is synthesized via a Suzuki cross-coupling reaction.

Experimental Protocol:

 Reaction Setup: To a dried reaction flask, add 3,6-dibromo-9H-carbazole, 2.2 equivalents of phenylboronic acid, and 0.04 equivalents of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).



- Solvent and Base: Add a suitable solvent such as a mixture of toluene and a 2M aqueous solution of a base like sodium carbonate.
- Reaction Conditions: Purge the mixture with an inert gas (e.g., nitrogen or argon) and heat it to 80-90 °C with vigorous stirring for 8-12 hours.
- Work-up and Purification: After cooling to room temperature, separate the organic layer.
 Wash the organic phase with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3,6-diphenyl-9H-carbazole.

Synthesis of (4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid (Ph-4PACz)

This stage involves a three-step sequence: N-alkylation, Arbuzov reaction, and hydrolysis.

Experimental Protocol:

- N-Alkylation:
 - Dissolve 3,6-diphenyl-9H-carbazole in a polar aprotic solvent like dimethylformamide (DMF).
 - Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C and stir for 30 minutes.
 - Add an excess of 1,4-dibromobutane and allow the reaction to warm to room temperature, stirring overnight.
 - Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 9-(4-bromobutyl)-3,6-diphenyl-9H-carbazole by column chromatography.
- Arbuzov Reaction:



- Heat a mixture of 9-(4-bromobutyl)-3,6-diphenyl-9H-carbazole and an excess of triethyl phosphite at 150-160 °C under an inert atmosphere for several hours[3][4][5].
- After the reaction is complete, remove the excess triethyl phosphite under vacuum to obtain the crude diethyl (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonate, which can be used in the next step without further purification.
- Hydrolysis:
 - Dissolve the crude diethyl phosphonate in a suitable solvent like dichloromethane (DCM).
 - Add an excess of bromotrimethylsilane (TMSBr) and stir the mixture at room temperature overnight.
 - Quench the reaction by the slow addition of methanol, followed by water.
 - Remove the solvents under reduced pressure. The resulting solid is washed with a nonpolar solvent (e.g., hexane) and dried under vacuum to yield the final product, Ph-4PACz.

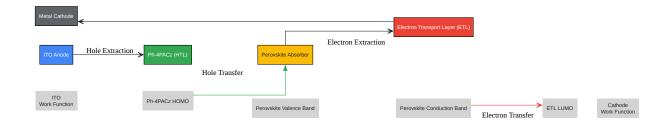
Application in Perovskite Solar Cells

Ph-4PACz serves as a hole transport layer (HTL) in inverted (p-i-n) perovskite solar cells. It is typically deposited from a dilute solution (e.g., 0.1 mM in methanol) onto the transparent conductive oxide (TCO) electrode (e.g., ITO) via spin-coating[2]. The phosphonic acid group strongly binds to the TCO surface, forming a self-assembled monolayer.

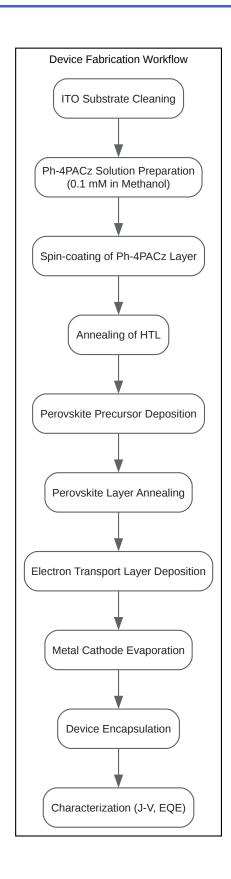
Hole Transport Mechanism

The primary function of the **Ph-4PACz** layer is to facilitate the efficient extraction of photogenerated holes from the perovskite absorber layer and their transport to the anode, while simultaneously blocking electrons. This process is governed by the energy level alignment between the different layers of the solar cell. The electron-withdrawing nature of the phenyl groups in **Ph-4PACz** deepens its Highest Occupied Molecular Orbital (HOMO) and Fermi level compared to its methylated counterpart, Me-4PACz[2]. This tailored energy alignment with the valence band of the perovskite material minimizes the energy barrier for hole extraction, leading to improved device performance.









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